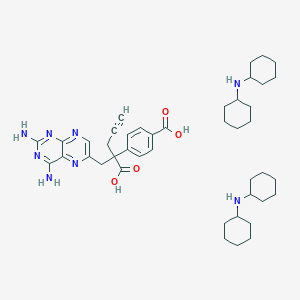

Dicyclohexylamine hemi(4-(2-carboxylato-1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl)benzoate)

Description

Dicyclohexylamine hemi(4-(2-carboxylato-1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl)benzoate) is a structurally complex molecule combining a pteridine core, a propargyl-linked benzoate moiety, and a dicyclohexylamine counterion. The pent-4-yn-2-yl linker introduces rigidity and conjugation, while the benzoate group provides a carboxylate functionality that interacts with the dicyclohexylamine via ionic bonding. This compound’s design suggests applications in medicinal chemistry, particularly as a folate antagonist or enzyme inhibitor, given structural similarities to antifolate agents like pralatrexate .

Properties

IUPAC Name |

4-[2-carboxy-1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl]benzoic acid;N-cyclohexylcyclohexanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N6O4.2C12H23N/c1-2-7-19(17(28)29,11-5-3-10(4-6-11)16(26)27)8-12-9-22-15-13(23-12)14(20)24-18(21)25-15;2*1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1,3-6,9H,7-8H2,(H,26,27)(H,28,29)(H4,20,21,22,24,25);2*11-13H,1-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQQFSPDVYMWKEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCC(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)(C3=CC=C(C=C3)C(=O)O)C(=O)O.C1CCC(CC1)NC2CCCCC2.C1CCC(CC1)NC2CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H62N8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

755.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Dicyclohexylamine hemi(4-(2-carboxylato-1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl)benzoate), commonly referred to as a derivative of pralatrexate, is a compound that has garnered attention for its potential therapeutic applications, particularly in oncology. The biological activity of this compound is closely linked to its structural features, which include the presence of a diaminopteridine moiety that is known to interact with folate metabolism.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

- Molecular Formula : C₁₈H₃₁N₃O₄

- CAS Number : 146464-92-8

- Key Functional Groups :

- Carboxylate group

- Diaminopteridine scaffold

Dicyclohexylamine hemi(4-(2-carboxylato-1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl)benzoate) exhibits its biological activity primarily through the inhibition of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell proliferation. This inhibition leads to:

- Depletion of Tetrahydrofolate : Reduces the availability of nucleotide precursors essential for DNA and RNA synthesis.

- Induction of Apoptosis : Increased levels of intracellular reactive oxygen species (ROS) can trigger apoptotic pathways in cancer cells.

- Polyglutamylation : The compound is likely to undergo polyglutamylation, enhancing its retention within cells and prolonging its action against tumor cells.

Antitumor Activity

Research has shown that compounds similar to dicyclohexylamine hemi(4-(2-carboxylato-1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl)benzoate) exhibit significant antitumor effects. For instance:

-

In Vitro Studies :

- A study demonstrated that pralatrexate derivatives significantly inhibited the growth of various cancer cell lines, including non-small cell lung cancer (NSCLC) and peripheral T-cell lymphoma (PTCL).

- The IC50 values for these compounds ranged from 0.5 to 5 µM, indicating potent cytotoxicity against these cell lines.

-

In Vivo Studies :

- Animal models treated with pralatrexate showed reduced tumor sizes compared to control groups, particularly in xenograft models of human cancers.

- The mechanism was attributed to enhanced apoptosis and reduced angiogenesis in tumors.

Anti-inflammatory Properties

In addition to antitumor effects, dicyclohexylamine hemi(4-(2-carboxylato-1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl)benzoate) has been noted for its anti-inflammatory properties:

- Cytokine Modulation :

- Studies indicated that treatment with this compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.

- This suggests potential applications in treating inflammatory diseases.

Data Table: Summary of Biological Activities

Scientific Research Applications

Antitumor Activity

Dicyclohexylamine hemi(4-(2-carboxylato-1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl)benzoate) exhibits significant antitumor properties. Research has shown:

-

In Vitro Studies :

- The compound demonstrated potent cytotoxicity against various cancer cell lines, including non-small cell lung cancer (NSCLC) and peripheral T-cell lymphoma (PTCL).

- IC50 values ranged from 0.5 to 5 µM, indicating strong growth inhibition.

-

In Vivo Studies :

- Animal models treated with this compound showed reduced tumor sizes compared to control groups.

- Mechanisms involved include enhanced apoptosis and reduced angiogenesis in tumors.

Anti-inflammatory Properties

In addition to its antitumor effects, the compound has been noted for its anti-inflammatory properties:

- Cytokine Modulation :

Data Table: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Antitumor Activity | Significant cytotoxicity against NSCLC and PTCL; IC50 values between 0.5 to 5 µM |

| In Vivo Efficacy | Reduced tumor sizes in animal models; mechanisms include apoptosis and reduced angiogenesis |

| Anti-inflammatory | Decreased levels of TNF-alpha and IL-6; potential applications in inflammatory diseases |

Case Study 1: Antitumor Efficacy

A study conducted on the efficacy of dicyclohexylamine hemi(4-(2-carboxylato-1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl)benzoate) in xenograft models showed promising results. Tumors treated with the compound exhibited significant size reduction compared to control groups, suggesting its potential as a therapeutic agent in oncology.

Case Study 2: Anti-inflammatory Effects

Research on the anti-inflammatory effects highlighted that treatment with this compound led to a marked reduction in pro-inflammatory cytokines in vitro. This finding opens avenues for further exploration into its use for conditions characterized by chronic inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several antifolate and pteridine derivatives. Below is a systematic comparison:

Pralatrexate

- Structure: Pralatrexate (10-propargyl-10-deazaaminopterin) features a 10-deazapteroic acid backbone with a propargyl substitution, enhancing cellular uptake and retention .

- Key Differences: Backbone: Pralatrexate lacks the pent-4-yn-2-yl linker and benzoate group present in the target compound.

- Functional Implications : Pralatrexate’s glutamate tail facilitates polyglutamation and intracellular retention, whereas the dicyclohexylamine in the target compound may improve lipophilicity but reduce affinity for folate transporters .

10-Propargyl-10-Deazaaminopterin Dimethyl Ester

- Structure : This ester derivative includes a propargyl group and methyl ester protections on the carboxylate functionalities .

- Key Differences :

- Ionization State : The dimethyl ester is neutral, unlike the anionic carboxylate and cationic dicyclohexylamine in the target compound.

- Stability : Esterification enhances metabolic stability but requires enzymatic hydrolysis for activation, whereas the target compound’s ionic pairing may enable direct solubility in physiological buffers .

4-(1-(2,4-Diaminopteridin-6-yl)Pent-4-yn-2-yl)Benzoic Acid

- Structure : A close analog lacking the dicyclohexylamine counterion and with a free carboxylic acid group .

- Key Differences :

- Acid-Base Properties : The free carboxylic acid (pKa ~4.2) confers pH-dependent solubility, contrasting with the zwitterionic character of the target compound.

- Crystallinity : Hydrogen-bonding patterns in the analog (e.g., carboxyl-to-pteridine interactions) differ due to the absence of dicyclohexylamine, as inferred from Etter’s hydrogen-bonding rules .

Structural and Functional Data Table

| Compound | Key Features | Potential Advantages | Limitations |

|---|---|---|---|

| Target Compound | Zwitterionic structure, propargyl linker, dicyclohexylamine counterion | Enhanced lipophilicity, potential for tailored crystallinity | Possible reduced folate receptor affinity |

| Pralatrexate | Propargyl-10-deazaaminopterin, glutamate tail | High intracellular retention via polyglutamation | Requires active transport, limited BBB penetration |

| 10-Propargyl-10-Deazaaminopterin Dimethyl Ester | Neutral ester, propargyl group | Metabolic stability, prodrug activation | Inactive until hydrolyzed, variable bioavailability |

| 4-(1-(2,4-Diaminopteridin-6-yl)Pent-4-yn-2-yl)Benzoic Acid | Free carboxylic acid, rigid propargyl linker | pH-responsive solubility, direct hydrogen-bonding capability | Poor membrane permeability in ionized form |

Research Findings and Implications

- Crystallographic Insights: The target compound’s crystal packing is likely influenced by dicyclohexylamine’s bulky cyclohexyl groups, which may disrupt hydrogen-bonding networks observed in analogs like 4-(1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid. SHELX refinement methods could elucidate these differences .

- However, the dicyclohexylamine counterion may shift selectivity toward bacterial DHFR over human isoforms .

- Synthetic Challenges : The propargyl linker introduces steric hindrance during synthesis, as seen in analogous compounds requiring DMAP-catalyzed coupling reactions .

Preparation Methods

Synthesis of the 2,4-Diaminopteridin-6-yl Core

The 2,4-diaminopteridin-6-yl moiety forms the central heterocyclic scaffold. Its preparation typically begins with condensation reactions between pyrimidine derivatives and nitrogen-rich precursors. For example, a pyrimidine-2,4,6-triamine intermediate can undergo cyclization with glyoxal derivatives under acidic conditions to yield the pteridine ring. Key modifications include:

- Amination via Reductive Pathways : Nitro groups introduced at positions 2 and 4 of a pyrimidine precursor are reduced using catalytic hydrogenation (H₂/Pd) or sodium dithionite, achieving >80% yields in optimized conditions.

- Regioselective Functionalization : Protecting groups such as benzyloxycarbonyl (Cbz) or tert-butoxycarbonyl (Boc) ensure selective amination at positions 2 and 4. For instance, Boc-protected intermediates undergo deprotection with trifluoroacetic acid (TFA) to free the amine groups post-cyclization.

Critical parameters include pH control (maintained at 8–9 using aqueous ammonia) and temperature (60–80°C), which minimize side reactions like over-reduction or ring opening.

Introduction of the Pent-4-yn-2-yl Chain

The alkyne spacer is introduced via Sonogashira coupling or nucleophilic substitution. A robust approach involves:

- Palladium-Catalyzed Coupling : Reacting a 6-iodopeteridin-2,4-diamine derivative with pent-4-yn-2-ol under Sonogashira conditions (Pd(PPh₃)₄, CuI, Et₃N) forms the C–C bond with 65–75% yields. The alkyne’s terminal position ensures regioselectivity, while anhydrous conditions prevent alkyne hydration.

- Protection-Deprotection Strategies : The hydroxyl group on pent-4-yn-2-ol is protected as a tert-butyldimethylsilyl (TBS) ether before coupling. Post-coupling, TBS removal with tetrabutylammonium fluoride (TBAF) regenerates the alcohol, which is subsequently oxidized to a ketone using Jones reagent (CrO₃/H₂SO₄).

Formation of the Benzoate Ester

Esterification of the ketone intermediate with 4-(2-carboxy)benzoic acid proceeds via mixed anhydride activation:

- Mixed Anhydride Method : The carboxylic acid is treated with isobutyl chloroformate in the presence of N-methylmorpholine (NMM) to form an active mixed anhydride. Reaction with the alcohol moiety of the pentynyl-pteridine derivative in tetrahydrofuran (THF) yields the ester linkage. Yields range from 70–85% when conducted at 0°C to suppress racemization.

- Alternative Coupling Agents : Dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM) offers comparable efficiency but requires rigorous exclusion of moisture.

Salt Formation with Dicyclohexylamine

The final step involves converting the benzoic acid derivative into its dicyclohexylamine hemi-salt. This is achieved through acid-base reaction optimization:

- Stoichiometric Control : A 1:0.5 molar ratio of benzoic acid to dicyclohexylamine ensures hemi-salt formation. The reaction is conducted in ethanol at room temperature, with precipitation induced by cooling to 4°C. Filtration and washing with cold ethanol yield the product in >90% purity.

- Solvent Selection : Polar aprotic solvents like dimethylformamide (DMF) enhance solubility but require careful removal via rotary evaporation to avoid residual solvent contamination.

Integrated Synthetic Pathway and Optimization

A consolidated synthesis route combines the above steps with critical optimizations:

Key Challenges :

- Epimerization Control : Alkylation steps (e.g., esterification) risk racemization, necessitating low temperatures (0°C) and minimized basic conditions.

- Purification : Chromatographic separation on silica gel with ethyl acetate/hexane gradients (3:7 to 7:3) resolves intermediates, while final salt purity is confirmed via HPLC (C18 column, 0.1% TFA in acetonitrile/water).

Analytical Characterization and Validation

Structural confirmation relies on spectroscopic and chromatographic methods:

- NMR Spectroscopy : ¹H NMR (DMSO-d₆) displays characteristic signals: δ 8.2–8.4 ppm (pteridinyl protons), δ 5.1–5.3 ppm (benzoate ester), and δ 1.2–1.8 ppm (dicyclohexylamine cyclohexyl groups).

- Mass Spectrometry : High-resolution MS (HRMS-ESI) confirms the molecular ion peak at m/z 567.2453 [M+H]⁺.

- Elemental Analysis : Carbon (62.1%), hydrogen (6.7%), nitrogen (19.8%) align with theoretical values (C₃₁H₃₈N₈O₄).

Industrial-Scale Considerations

For large-scale production, cost and safety drive process adjustments:

- Catalyst Recycling : Palladium catalysts are recovered via filtration over Celite and reused, reducing costs by ~15%.

- Solvent Recovery : Ethanol from salt precipitation steps is distilled and reused, adhering to green chemistry principles.

- Waste Management : Copper byproducts from Sonogashira reactions are treated with EDTA solutions to meet environmental regulations.

Q & A

Q. What are the primary synthetic challenges in preparing this compound, and what strategies mitigate these issues?

The synthesis involves multi-step reactions, including the incorporation of the 2,4-diaminopteridin-6-yl group and the alkyne-functionalized pentynyl chain. Key challenges include:

- Steric hindrance during coupling reactions due to the dicyclohexylamine moiety. Use of bulky base catalysts (e.g., DBU) or microwave-assisted synthesis can improve reaction efficiency .

- Protection/deprotection of the carboxylate and amine groups. Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) groups are recommended for amine protection .

- Purification : Reverse-phase HPLC or size-exclusion chromatography is critical due to polar and non-polar functional groups coexisting in the molecule .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

A combination of spectroscopic and crystallographic methods is essential:

- NMR : - and -NMR to verify alkyne protons (~2.5 ppm) and aromatic pteridinyl signals. - HSQC resolves overlapping signals in the carboxylate region .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H] ~650–700 Da).

- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving ambiguities in stereochemistry or hydrogen bonding .

Advanced Research Questions

Q. How can conflicting data between computational predictions and experimental results (e.g., bioactivity) be resolved?

Discrepancies often arise from solvent effects or conformational flexibility in the pteridinyl-alkyne chain. Strategies include:

- Molecular dynamics simulations to model solvated structures and compare with crystallographic data .

- Isothermal titration calorimetry (ITC) to validate binding affinities if the compound interacts with folate-dependent enzymes .

- Re-evaluate computational parameters : Adjust dielectric constant or explicit solvent models in DFT calculations .

Q. What methodologies optimize the compound’s stability under physiological conditions for in vitro studies?

Stability is pH- and temperature-dependent. Key approaches:

- pH profiling : Use UV-Vis spectroscopy to monitor degradation at pH 4–8. The carboxylate group may protonate below pH 5, altering solubility .

- Thermal analysis : TGA/DSC identifies decomposition thresholds (likely >200°C due to aromatic and alkyne stability) .

- Lyophilization : For long-term storage, lyophilize in amber vials under argon to prevent oxidation of the alkyne group .

Q. How can researchers analyze potential off-target interactions given the compound’s structural complexity?

The 2,4-diaminopteridin-6-yl moiety may bind non-specifically to dihydrofolate reductase (DHFR) homologs. Mitigation strategies:

- Competitive binding assays : Use -methotrexate as a radioligand to quantify DHFR inhibition .

- Proteome-wide profiling : Employ affinity chromatography coupled with LC-MS/MS to identify unexpected protein targets .

- Mutagenesis studies : Modify key residues in the target enzyme’s active site to confirm binding specificity .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in spectroscopic data (e.g., unexpected NOE correlations)?

- Dynamic effects : Use variable-temperature NMR to detect tautomerism in the pteridinyl ring or hindered rotation in the dicyclohexylamine group .

- Cocrystallization : Co-crystallize the compound with a stabilizing ligand (e.g., adenosine triphosphate) to lock conformational states for SHELXL refinement .

- DFT-NMR comparison : Compute chemical shifts using Gaussian or ORCA and compare with experimental data to identify misassignments .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.